Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO3S and its molecular weight is 330.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate has been used as a precursor in the synthesis of various compounds with potential biological activities. For instance, it has been converted into different derivatives, like ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were then treated with hydrazine hydrate to produce compounds that were screened for antibacterial and antifungal activity. Some of these compounds exhibited promising biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).
Synthesis and Characterization of New Derivatives
The compound has been used in the synthesis of new benzofuran derivatives, which have shown potential as antimicrobial agents. These derivatives were tested for their in vitro anti-HIV-1 and HIV-2 activities, with some displaying the ability to inhibit HIV replication in cell culture at non-toxic concentrations (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).
Applications in Organic Chemistry
This compound has been involved in various organic synthesis processes, such as the regioselective bromination of its derivatives, demonstrating its utility in synthetic organic chemistry (Tani, Ikegami, Tashiro, Hiura, Tsukioka, Kaneko, Notoya, Shimizu, Uchida, Aida, Yokoyama, & Murakami, 1992).
Synthesis of Cytotoxic Agents
It has been used in synthesizing novel thiophene and benzothiophene derivatives, evaluated as anti-cancer agents. Some synthesized compounds showed significant anti-proliferative activity against various tumor cell lines, suggesting their potential as cytotoxic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Creation of Novel Pharmaceutical Compounds
The compound has been used in synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which were then reacted to form new pharmaceutical compounds (Mohamed, 2021).
Future Directions
The compound has shown potential in the field of medicinal chemistry, particularly in the development of anticancer therapeutics . In vitro studies have shown that it has antiproliferative potential against MCF-7 and HepG-2 cancer cell lines . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for potential industrial production.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology, cancer treatment, and microbial defense .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be kept in a dark place, sealed in dry conditions, and stored at 2-8°c .
Properties
IUPAC Name |
ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-3-17-12(15)8-6-4-5-7(13)9(16-2)10(6)18-11(8)14/h4-5H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHYVYZADVHGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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